Guanosine-2'-monophosphate

Descripción general

Descripción

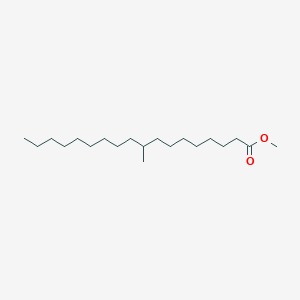

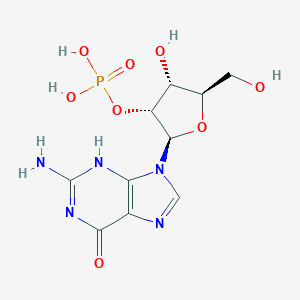

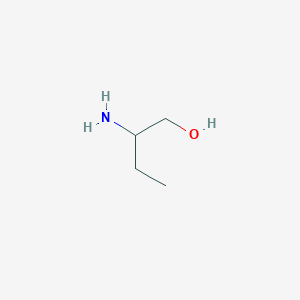

Guanosine-2’-monophosphate is a guanine nucleotide containing one phosphate group . It is necessary for the maintenance of important intracellular processes, such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins .

Synthesis Analysis

In bacteria, guaA encodes guanosine monophosphate synthetase that confers an ability to biosynthesize guanine nucleotides de novo . The overall reaction involves the condensation between the exocyclic amine of guanosine nucleotide with 3- [(benzyloxycarbonyl)amino]propionaldehyde in aqueous methanol, followed by reduction using sodium cyanoborohydride to furnish the corresponding N2 -modified guanosine nucleotide .Molecular Structure Analysis

Guanosine-2’-monophosphate self-assembles into nanoscale cylinders consisting of hydrogen-bonded G-quartet disks, which are stacked on top of one another . These self-assemblies describe the basic structural motif of G-quadruplexes formed by, e.g., telomeric DNA sequences .Chemical Reactions Analysis

Guanosine and its derivatives have the ability to self-assemble via a unique topological pluralism — as isolated nucleobases, discrete macrocyclic quartets and virtually infinite linear ribbons — that endows them with a considerable functional versatility .Aplicaciones Científicas De Investigación

Supramolecular Hydrogels : Guanosine 5'-monophosphate (5'-GMP) can form supramolecular structures, including fluorescent hydrogels, which have potential applications in biocompatible materials and antitumor drug design (Ghosh, Parasar, Bhattacharyya, & Dash, 2016).

Retinal Photoreceptor Degeneration : Elevated levels of cyclic guanosine monophosphate in retinal photoreceptor cells are linked to their degeneration, suggesting a role in metabolic or functional imbalances (Farber & Lolley, 1974).

Ovarian Tissue Culture : The cGMP analogue, 8-bromo-guanosine 3',5'-cyclic monophosphate, has shown benefits in enhancing follicle growth and survival in human ovarian tissue culture, indicating its potential in reproductive biology (Scott, Zhang, & Hovatta, 2004).

Cardioprotection : Cyclic guanosine monophosphate signaling and phosphodiesterase-5 inhibitors are being explored for their therapeutic potential in various cardiac conditions, including myocardial infarction and heart failure (Kukreja, Salloum, & Das, 2012).

Photoreceptor Cells Degeneration : The accumulation of cyclic guanosine monophosphate in photoreceptor cells can cause their selective degeneration, suggesting a link with genetic eye diseases (Lolley, Farber, Rayborn, & Hollyfield, 1977).

Hybrid Hydrogels : Guanosine-5'-monophosphate can form hybrid hydrogels when combined with polyamines, which could be used in creating smart materials and antitumor drugs (Belda et al., 2017).

Mecanismo De Acción

Guanosine-2’-monophosphate has a major role in invasion and tumorigenicity of cells derived from either BRAF V600E or NRAS Q61R human metastatic melanomas . In the central nervous system (CNS), Guanosine-2’-monophosphate acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation and survival .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)